molecular formula C21H15Cl2N3O2S B3405256 (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1322255-32-2

(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3405256
CAS No.: 1322255-32-2
M. Wt: 444.3 g/mol
InChI Key: TWZTYRLPSKSEEC-KAMYIIQDSA-N
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Description

Its structure features a thiazole ring substituted with a 2,4-dichlorophenyl group, a cyano-vinylamino linker, and an ethyl benzoate ester. The Z-configuration of the vinyl group is critical for maintaining stereoelectronic interactions that influence biological activity, particularly in cytotoxicity assays . This compound is part of a broader class of thiazole derivatives designed to target cancer cells through mechanisms such as kinase inhibition or apoptosis induction.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)13-3-6-16(7-4-13)25-11-14(10-24)20-26-19(12-29-20)17-8-5-15(22)9-18(17)23/h3-9,11-12,25H,2H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZTYRLPSKSEEC-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as acrylonitrile, under basic conditions to introduce the cyano group.

    Coupling Reaction: The vinylated thiazole is coupled with ethyl 4-aminobenzoate in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Structure

The chemical structure of (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate can be represented as follows:

C25H24Cl2N4O2S\text{C}_{25}\text{H}_{24}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

This structure features multiple functional groups that are crucial for its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

Antioxidant Activity

Research indicates that derivatives related to this compound exhibit significant antioxidant properties. For instance, compounds synthesized from substituted 2-aminothiophenes demonstrated effective scavenging of free radicals at concentrations around 100 µM. One derivative achieved 50.3% antioxidant activity compared to ascorbic acid (64.7%) in similar assays.

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against various bacterial strains. Some derivatives have shown moderate to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, a compound with a carboxamide group showed comparable efficacy to standard antibiotics like streptomycin.

Industrial Applications

In industry, this compound can be utilized in the development of new materials such as polymers or coatings due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, potentially inhibiting their activity. The cyano group may also play a role in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Effects on Thiazole Ring

  • 4-Methylphenyl (CAS 1321936-20-2) : The methyl group increases lipophilicity but reduces electronegativity, which may lower binding affinity compared to dichlorophenyl derivatives .

Ester Group Modifications

  • Ethyl Benzoate (Main Compound) : Standard ester group with moderate solubility in organic solvents.

Cytotoxicity and Anticancer Potential

  • The main compound was synthesized as part of a series of thiazole derivatives screened for cytotoxicity.
  • The diethylaminoethyl analogue (ChemSpider ID 22850960) may exhibit altered pharmacokinetics, with the amino group facilitating cellular uptake .
  • The p-tolyl derivative (CAS 1321936-20-2) likely shows reduced potency compared to the dichlorophenyl variant, as electron-donating groups diminish electrophilic interactions critical for cytotoxicity .

Biological Activity

(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a cyano group, and an ethyl ester functionality. Its molecular formula is C21H18Cl2N3O2SC_{21}H_{18}Cl_2N_3O_2S, and it possesses unique structural attributes that contribute to its biological interactions.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The thiazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Binding Affinity : The cyano and dichlorophenyl groups may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to biological targets .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance:

  • Thiazole Derivatives : Compounds containing thiazole rings have shown effectiveness against various bacterial strains, with some derivatives demonstrating MIC values comparable to established antibiotics .
Compound NameActivity TypeMIC Values
(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoateAntimicrobial100–400 μg/mL
Reference Drug (Chloramphenicol)Antimicrobial25–50 μg/mL

Anticancer Potential

The compound has been explored for its anticancer properties. Preliminary studies suggest that modifications in the thiazole or benzoate moieties could enhance its efficacy against cancer cell lines. For example, structural analogs have shown promise in inhibiting cell proliferation in various cancer models .

Case Studies and Research Findings

  • Antibacterial Activity : A study assessed the antibacterial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity against Enterococcus faecalis with MIC values of 100 μg/mL .
  • Antifungal Activity : Other studies highlighted the antifungal potential of thiazole compounds, showing effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-withdrawing groups such as nitro groups enhance biological activity by increasing lipophilicity and improving interaction with biological targets .

Applications in Medicinal Chemistry

Due to its multifaceted biological activities, this compound is being explored for various applications:

  • Drug Development : As a potential lead compound for developing new antimicrobial and anticancer agents.
  • Materials Science : Utilized in creating fluorescent materials due to its unique electronic properties .

Q & A

Synthesis and Optimization

Basic: What are the key synthetic pathways for preparing (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate? Advanced: How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and stereoselectivity in the synthesis of this compound?

Methodological Answer:

  • Synthetic Routes : Common methods involve condensation reactions between thiazole derivatives and cyano-vinyl amines. For example, refluxing 4-(2,4-dichlorophenyl)thiazol-2-amine with ethyl 4-aminobenzoate derivatives in ethanol with glacial acetic acid as a catalyst .
  • Optimization : Use design of experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), reaction time (4–24 hours), and stoichiometric ratios. Monitor progress via TLC and characterize intermediates via NMR .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound? Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments (e.g., Z/E isomerism) compared to computational methods?

Methodological Answer:

  • Basic Techniques : Use 1H^1H-NMR to confirm vinyl proton coupling patterns (J values) and 13C^{13}C-NMR to identify cyano (C≡N) and ester (C=O) groups. FT-IR verifies functional groups (e.g., C≡N stretch at ~2200 cm1 ^{-1}) .
  • Advanced Analysis : Single-crystal X-ray diffraction provides definitive stereochemical proof. Compare with DFT-optimized structures (e.g., Gaussian 09) to validate computational models .

Biological Activity and Mechanisms

Basic: What preliminary assays are used to evaluate the compound’s antimicrobial or anticancer potential? Advanced: How does molecular docking elucidate interactions between this compound and biological targets (e.g., kinase enzymes)?

Methodological Answer:

  • Basic Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Advanced Studies : Perform molecular docking (AutoDock Vina) with targets like EGFR kinase. Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Stability and Degradation

Basic: What factors influence the compound’s stability under storage or experimental conditions? Advanced: How can degradation products be identified and quantified under oxidative or hydrolytic stress?

Methodological Answer:

  • Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. Assess pH-dependent hydrolysis (e.g., in PBS buffer) and photodegradation via UV exposure .
  • Degradation Analysis : Employ LC-MS/MS to identify degradation products. Compare fragmentation patterns with synthetic standards .

Computational Modeling

Basic: Which software tools are suitable for predicting physicochemical properties (e.g., logP, solubility)? Advanced: How can QSAR models guide structural modifications to enhance bioactivity?

Methodological Answer:

  • Property Prediction : Use SwissADME or MarvinSuite for logP, pKa, and solubility. Molecular dynamics (MD) simulations (e.g., GROMACS) predict membrane permeability .
  • QSAR Modeling : Build 3D-QSAR models (CoMFA/CoMSIA) using bioactivity data from analogs. Validate with leave-one-out cross-validation .

Contradictory Data Resolution

Basic: How should researchers address discrepancies in reported biological activities of similar thiazole derivatives? Advanced: What statistical approaches reconcile variability in IC50_{50} values across studies?

Methodological Answer:

  • Basic Approach : Compare assay conditions (e.g., cell line origin, incubation time) and compound purity (HPLC ≥95%). Replicate experiments with standardized protocols .
  • Advanced Analysis : Apply meta-analysis or Bayesian hierarchical models to aggregate data. Use ANOVA to identify significant variables (e.g., substituent effects) .

Environmental Impact

Advanced: What methodologies assess the compound’s environmental persistence and ecotoxicity?

Methodological Answer:

  • Conduct OECD 301 biodegradation tests to measure half-life in water/soil. Use Daphnia magna or Vibrio fischeri assays for acute ecotoxicity. Apply QSAR-ECOSAR for predictive modeling .

Comparative Analysis with Analogues

Basic: How do structural modifications (e.g., nitro vs. dichloro substituents) alter bioactivity? Advanced: What strategies prioritize synthetic targets for SAR studies?

Methodological Answer:

  • Basic Comparison : Synthesize analogs (e.g., replacing 2,4-dichlorophenyl with 3-nitrophenyl) and test in parallel bioassays .
  • Advanced Prioritization : Use cheminformatics tools (e.g., KNIME) to cluster compounds by descriptors (e.g., topological polar surface area) and predict novel candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

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